molecular formula C17H12F2N2O3S B2466979 (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 851079-88-4

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2466979
CAS No.: 851079-88-4
M. Wt: 362.35
InChI Key: UYYZWELOJQPEKW-LVZFUZTISA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which can be functionalized with different substituents .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives like N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Thiazolidine-2,4-diones

Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives showing weak to moderate antibacterial and antifungal activities. This highlights the potential of such compounds in addressing microbial resistance (Alhameed et al., 2019).

Antibacterial Drug Development

Research by Straniero et al. (2023) on 2,6-difluorobenzamides as antibacterial drugs shows these compounds' ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This research avenue may provide insights into developing new antibacterial agents (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Chemical Synthesis and Mechanistic Studies

Frustrated Lewis Pairs for Dihydrogen Activation

Kronig et al. (2011) investigated Lewis acid-base pairs for their ability to act as frustrated Lewis pairs (FLPs), leading to dihydrogen activation. This research contributes to the understanding of chemical reactivity and synthesis, potentially relevant to catalysis and synthetic applications (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).

Methylglyoxal in Organisms and Food

A study by Nemet, Varga-Defterdarović, and Turk (2006) on methylglyoxal formation in enzymatic reactions, its modifications of proteins, and its presence in foodstuffs, reveals the compound's biochemical relevance and potential impacts on health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).

Future Directions

The future research directions could involve further exploration of the biological activities of these compounds, as well as the development of novel chemotherapeutics that selectively act on the target without side effects .

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c1-21-15-11(19)7-10(18)8-14(15)25-17(21)20-16(22)9-2-3-12-13(6-9)24-5-4-23-12/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZWELOJQPEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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